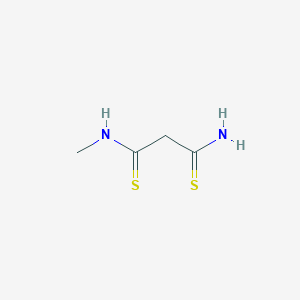
N-methylpropanedithioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpropanedithioamide is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of two thiocarbonyl groups attached to a central nitrogen atom, with a methyl group attached to the nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylpropanedithioamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
N-methylpropanamide+P2S5→this compound+by-products
The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 100-150°C to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpropanedithioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methylpropanedithioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-methylpropanedithioamide involves its interaction with biological molecules, particularly proteins and enzymes. The thiocarbonyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpropanamide: The precursor to N-methylpropanedithioamide, lacking the thiocarbonyl groups.
N,N-dimethylpropanedithioamide: A similar compound with an additional methyl group on the nitrogen atom.
N-methylthioacetamide: Contains a single thiocarbonyl group.
Uniqueness
This compound is unique due to the presence of two thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H8N2S2 |
|---|---|
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
N'-methylpropanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
Clé InChI |
YFVWNADYGIJTCE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

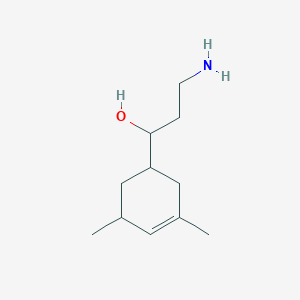
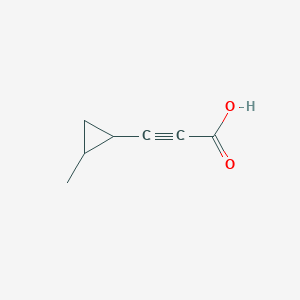


![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)



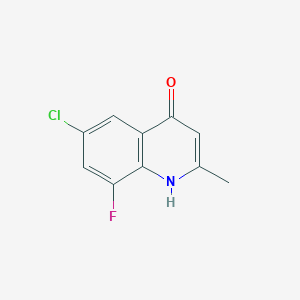
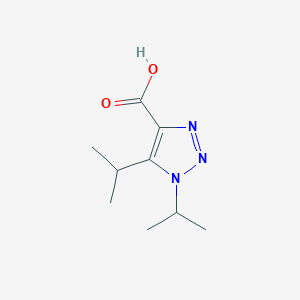
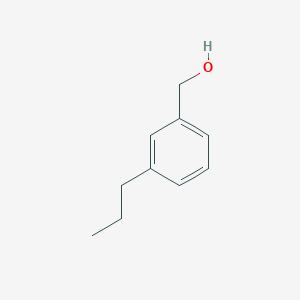
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
